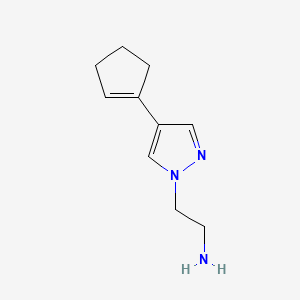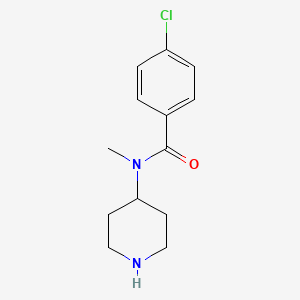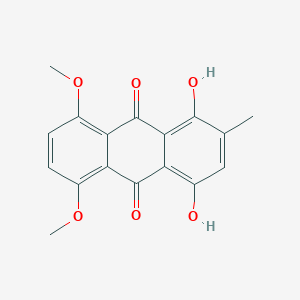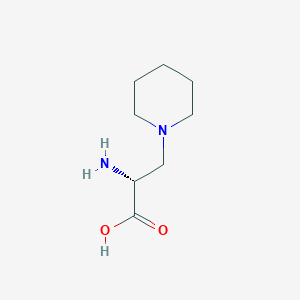
3-(1-Piperidinyl)-D-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Piperidinyl)-D-Ala-OH is a compound that features a piperidine ring attached to the amino acid D-alanine. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products . The presence of the piperidine ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperidinyl)-D-Ala-OH typically involves the incorporation of the piperidine ring into the D-alanine structure. One common method is the use of Fmoc-Ser(PO3Bzl,H)-OH in peptide synthesis, where the formation of 3-(1-piperidinyl)alanyl-containing peptides occurs via phosphoryl β-elimination . This reaction can be optimized by using alternative bases such as cyclohexylamine, morpholine, piperazine, and DBU to suppress β-elimination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of peptide synthesis and the use of solid-phase synthesis techniques can be applied to scale up the production of this compound. The use of microwave radiation during Fmoc deprotection has been shown to enhance the formation of 3-(1-piperidinyl)alanyl-peptides .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Piperidinyl)-D-Ala-OH can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the piperidine ring to piperidines.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and various bases for substitution reactions . The reaction conditions typically involve mild temperatures and pressures to ensure the stability of the piperidine ring.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other derivatives that retain the piperidine ring structure .
Aplicaciones Científicas De Investigación
3-(1-Piperidinyl)-D-Ala-OH has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein phosphorylation and signal transduction.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-(1-Piperidinyl)-D-Ala-OH involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, piperidine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and signal transduction .
Comparación Con Compuestos Similares
3-(1-Piperidinyl)-D-Ala-OH can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidinones: Oxidized derivatives of piperidine.
Substituted Piperidines: Compounds with various functional groups attached to the piperidine ring.
The uniqueness of this compound lies in its combination of the piperidine ring with the amino acid D-alanine, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H16N2O2 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-piperidin-1-ylpropanoic acid |
InChI |
InChI=1S/C8H16N2O2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h7H,1-6,9H2,(H,11,12)/t7-/m1/s1 |
Clave InChI |
GUVRVXOFGFQXCS-SSDOTTSWSA-N |
SMILES isomérico |
C1CCN(CC1)C[C@H](C(=O)O)N |
SMILES canónico |
C1CCN(CC1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methylphenyl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15249856.png)
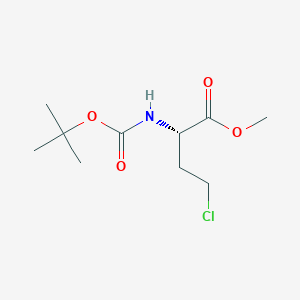
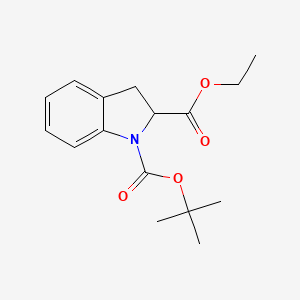
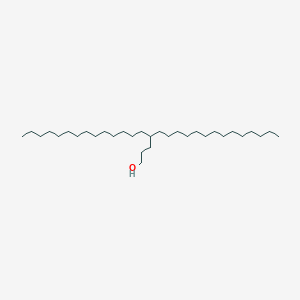


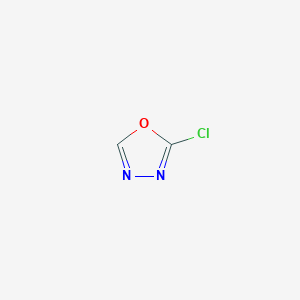


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15249917.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)
